molecular formula C11H12Cl2O B1586451 1-(3,4-Dichlorophenyl)pentan-1-one CAS No. 68120-72-9

1-(3,4-Dichlorophenyl)pentan-1-one

Cat. No. B1586451
CAS RN: 68120-72-9
M. Wt: 231.11 g/mol
InChI Key: DAQIQOIKLVJWKH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)pentan-1-one is a chemical compound with the molecular formula C11H12Cl2O . It has a molecular weight of 231.12 g/mol . It is used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The InChI code for 1-(3,4-Dichlorophenyl)pentan-1-one is 1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Studies have explored various synthesis methods for compounds structurally related to 1-(3,4-Dichlorophenyl)pentan-1-one. For instance, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, highlighting the use of condensation and hydrogenation processes, achieving high yields and purity (Shen De-long, 2007).

  • Chemical Interactions and Behavior : Research on related chemical compounds, such as pentan-3-one, shows their interaction with other substances. For example, a study evaluated the carbonyl/chlorine interaction parameters in pentan-3-one-chloroalkane mixtures, providing insights into the chemical behavior of similar compounds (Teodorescu & Wichterle, 2000).

Pharmacological Research

  • Potential in Neurotransmitter Modulation : A study by Meltzer et al. (2006) on analogues of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, which is structurally related to 1-(3,4-Dichlorophenyl)pentan-1-one, highlights their role as selective inhibitors of dopamine and norepinephrine transporters. This points to potential applications in modulating neurotransmitter activity (Meltzer, Butler, Deschamps, & Madras, 2006).

Crystal Engineering and Solid-State Chemistry

  • Crystal Structure Analysis : Research in the field of crystal engineering has utilized compounds similar to 1-(3,4-Dichlorophenyl)pentan-1-one. For example, studies on the crystal structures of azolylmethanes, which include derivatives of pentan-3-one, provide valuable insights into the arrangement and bonding in solid-state structures (Anderson et al., 1984).

  • Supramolecular Chemistry : The exploration of supramolecular interactions in solid-state inclusions also includes compounds similar to 1-(3,4-Dichlorophenyl)pentan-1-one. For instance, research on inclusions involving pentan-3-one derivatives demonstrates the role of electrophile-nucleophile interactions in determining host-guest relations in crystal structures (Csöregh, Weber, Hens, & Czugler, 1996).

Environmental and Agricultural Studies

  • Photolysis in Environmental Contexts : A study on the photolysis of diclobutrazol, which shares a similar structure with 1-(3,4-Dichlorophenyl)pentan-1-one, provides insights into the breakdown products and reactions of such compounds under ultraviolet light in environmental settings (Clark, James, & Watkins, 1985).

  • Agricultural Applications : Research on compounds like 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4 triazol-1-yl) pentan-3-ol indicates their potential use in agriculture, specifically in influencing plant growth and response to environmental stresses (Asamoah & Atkinson, 1985).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), 1-(3,4-Dichlorophenyl)pentan-1-one is used in laboratory chemicals and the manufacture of substances . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

1-(3,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQIQOIKLVJWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378859
Record name 1-(3,4-dichlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)pentan-1-one

CAS RN

68120-72-9
Record name 1-(3,4-dichlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dichlorovalerophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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